N-(2-Hydroxyphenyl)pent-4-ynamide N-(2-Hydroxyphenyl)pent-4-ynamide
Brand Name: Vulcanchem
CAS No.: 825647-73-2
VCID: VC20576528
InChI: InChI=1S/C11H11NO2/c1-2-3-8-11(14)12-9-6-4-5-7-10(9)13/h1,4-7,13H,3,8H2,(H,12,14)
SMILES:
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

N-(2-Hydroxyphenyl)pent-4-ynamide

CAS No.: 825647-73-2

Cat. No.: VC20576528

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Hydroxyphenyl)pent-4-ynamide - 825647-73-2

Specification

CAS No. 825647-73-2
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name N-(2-hydroxyphenyl)pent-4-ynamide
Standard InChI InChI=1S/C11H11NO2/c1-2-3-8-11(14)12-9-6-4-5-7-10(9)13/h1,4-7,13H,3,8H2,(H,12,14)
Standard InChI Key PWFNNSXYOHDONH-UHFFFAOYSA-N
Canonical SMILES C#CCCC(=O)NC1=CC=CC=C1O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-Hydroxyphenyl)pent-4-ynamide (C₁₁H₁₁NO₂) consists of a pent-4-ynamide backbone linked to a 2-hydroxyphenyl group. Key features include:

  • Terminal alkyne: The pent-4-ynamide segment contains a triple bond at the 4-position, enabling participation in click chemistry and metal-catalyzed couplings .

  • Phenolic hydroxyl group: The ortho-hydroxyl substituent on the aromatic ring introduces hydrogen-bonding capacity and acidity (pKa ~10), influencing solubility and reactivity .

  • Amide linkage: The N-substituted amide group enhances stability and directs regioselectivity in cycloaddition reactions .

Table 1: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
Molecular Weight189.21 g/molPubChem Calculator
XLogP31.8XLogP3 3.0
Hydrogen Bond Donors2Cactvs 3.4.8.18
Rotatable Bond Count5Cactvs 3.4.8.18
Topological Polar Surface Area49.3 ŲErtl’s Method

Spectroscopic Characteristics

While experimental data for this compound remains unpublished, analogous ynamides exhibit distinctive spectral profiles:

  • IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (N-H/O-H stretch), ~2100 cm⁻¹ (C≡C stretch), and ~1650 cm⁻¹ (amide C=O) .

  • ¹H NMR: The terminal alkyne proton typically resonates at δ 2.1–2.3 ppm as a singlet, while the phenolic hydroxyl appears as a broad peak at δ 9.5–10.5 ppm .

  • ¹³C NMR: The sp-hybridized carbons of the alkyne are observed at δ 70–85 ppm (C≡CH) and δ 95–110 ppm (C≡C) .

Synthetic Methodologies

Table 2: Critical Parameters for Ynamide Synthesis

ParameterOptimal RangeEffect on Yield
Temperature0–25°C<0°C: Slowed kinetics
>25°C: Side reactions
CuI Loading5–15 mol%<5%: Incomplete conversion
>15%: Ligand decomposition
Reaction Time6–8 hr<6 hr: Unreacted starting material

Alternative Pathways

  • Grignard Addition-Weinreb Amide Formation: Adapted from Horner-Wadsworth-Emmons methodologies , this approach could enable stereocontrolled synthesis of unsaturated intermediates.

  • Benzannulation Strategies: Cyclobutenone-ynamide cascades (as in ) may generate polycyclic derivatives, though this remains speculative for the target compound.

Reactivity and Functionalization

Cycloaddition Chemistry

The electron-deficient alkyne participates in diverse pericyclic reactions:

  • [2+2] Cycloadditions: With ketenes or allenes to form cyclobutenones .

  • Diels-Alder Reactions: As a dienophile with conjugated dienes (predicted ΔG‡ ~18 kcal/mol).

Transition-Metal Catalysis

  • Au(I)-Mediated Hydroamination: Forms indole derivatives via 5-endo-dig cyclization .

  • Ru-Catalyzed Metathesis: Potential for macrocycle formation if allyl groups are present .

Table 3: Predicted Reaction Outcomes

Reaction TypeConditionsProductYield Estimate
CuAACCuSO₄, sodium ascorbateTriazole-linked conjugates65–78%
Sonogashira CouplingPd(PPh₃)₄, CuIBiaryl-alkyne hybrids55–68%
Photocyclizationhv (λ = 300 nm)Benzofused heterocycles42–50%

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